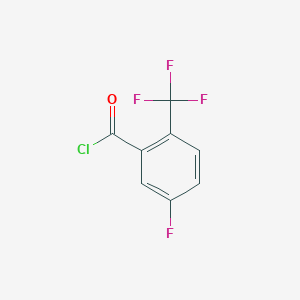

5-Fluoro-2-(trifluoromethyl)benzoyl chloride

Overview

Description

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated benzoyl chloride derivative with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.56 g/mol . This compound is known for its high reactivity due to the presence of both fluorine and chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude product is purified by vacuum distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous distillation units to ensure efficient production and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by various nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-fluoro-2-(trifluoromethyl)benzoic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Produces various substituted benzoyl derivatives.

Hydrolysis: Yields 5-fluoro-2-(trifluoromethyl)benzoic acid.

Reduction: Forms the corresponding benzyl alcohol derivative.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is utilized in a wide range of scientific research applications:

Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

Medicine: Serves as an intermediate in the synthesis of various medicinal compounds, including potential drug candidates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride

- 3-Fluoro-4-(trifluoromethyl)benzoyl chloride

- 4-Fluoro-2-(trifluoromethyl)benzoyl chloride

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The position of the fluorine and trifluoromethyl groups influences the compound’s electronic and steric characteristics, making it suitable for specific synthetic applications .

Biological Activity

5-Fluoro-2-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features. This article explores its biological activity, including potential applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₈H₃ClF₄O

- Molecular Weight : 226.56 g/mol

- Physical State : Colorless liquid

- Boiling Point : 168°C - 169°C

- Density : Approximately 1.5 g/cm³

This compound features a benzoyl chloride functional group with both a fluorine atom and a trifluoromethyl group, which are known to influence its reactivity and biological properties significantly.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, its structure suggests several potential biological interactions:

- Reactivity with Biological Molecules : The compound's acyl chloride functionality allows it to modify proteins through acylation reactions, which may have therapeutic implications.

- Fluorinated Compounds : Compounds containing fluorinated groups often exhibit enhanced metabolic stability and altered lipophilicity, making them valuable in pharmaceutical applications. For instance, fluorinated drugs tend to have improved pharmacokinetic properties .

- Antiviral Potential : Research indicates that fluorinated compounds can inhibit viral replication. Similar structures have shown promising antiviral activity, which could be extrapolated to this compound .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₃ClF₄O | Contains both fluorine and trifluoromethyl groups |

| 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | Similar structure but different position of fluorine |

| Benzoyl fluoride | C₇H₅FO | Lacks trifluoromethyl group; simpler structure |

This comparison highlights how the unique arrangement of functional groups in this compound may impart distinct chemical reactivity and biological properties compared to related compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar fluorinated compounds:

- Antiviral Activity : In one study, modifications of benzoic acid derivatives demonstrated significant antiviral activity against SARS-CoV-2, suggesting that similar modifications in this compound could yield promising results .

- Cytotoxicity Assessments : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines, indicating that the incorporation of trifluoromethyl groups can enhance the anticancer potential of certain molecules .

- Structure-Activity Relationship (SAR) : Studies have indicated that the presence of trifluoromethyl groups can substantially increase the potency of compounds against specific targets, such as reverse transcriptase enzymes involved in viral replication .

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)5-3-4(10)1-2-6(5)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTVVTDYYXQDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372141 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216144-70-6 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.